Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate
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Overview
Description
Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate typically involves the reaction of ethyl acetoacetate with dimethylamine and benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amination step. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(dimethylamino)-3-phenylpropanoate
- Ethyl 3-(dimethylamino)-3-phenylprop-2-yn-1-oate
- Ethyl 3-(dimethylamino)-3-phenylprop-2-enoic acid
Uniqueness
Ethyl 3-(dimethylamino)-3-phenylprop-2-enoate is unique due to its specific structural features, which include both an aromatic ring and a conjugated double bond
Properties
CAS No. |
88653-00-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)10-12(14(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
YEYOCDJGWJBOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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